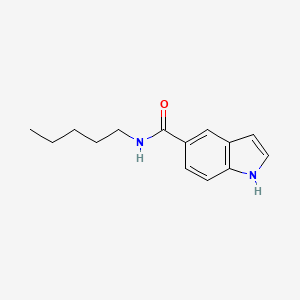

N-pentyl-1H-indole-5-carboxamide

Description

Contextualization within Indole-Carboxamide Chemical Space

The indole-carboxamide scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous natural products and synthetic molecules with a wide array of biological activities. rsc.orgresearchgate.netmdpi.com This core structure consists of a bicyclic indole (B1671886) ring system connected to a carboxamide group. The indole ring itself is composed of a fused benzene (B151609) and pyrrole (B145914) ring. nih.gov The versatility of the indole-carboxamide scaffold lies in the potential for substitution at various positions on both the indole ring and the carboxamide nitrogen, allowing for the creation of a vast chemical space with diverse properties. acs.orgnih.gov

N-pentyl-1H-indole-5-carboxamide is a specific derivative within this large chemical family. Its defining features are the attachment of the carboxamide group at the 5-position of the indole ring and a pentyl group attached to the nitrogen of the carboxamide. The position of the carboxamide linker and the nature of the substituent on the amide nitrogen are critical determinants of a molecule's biological and physicochemical properties. For instance, research on other indole-carboxamides has shown that even minor changes, such as the position of a substituent, can significantly impact a compound's activity. acs.org

Academic Significance and Research Rationale for this compound

The academic interest in this compound and related compounds often stems from their potential to interact with biological targets. For example, various indole-5-carboxamide derivatives have been investigated as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B). nih.govresearchgate.net The rationale for synthesizing and studying a specific analogue like this compound can be part of a broader structure-activity relationship (SAR) study. SAR studies systematically modify a lead compound's structure to understand which parts of the molecule are crucial for its activity and to optimize its properties.

While specific research detailing the biological activity of this compound is not extensively publicized, its structural similarity to other researched compounds suggests its potential role in exploring the chemical space of certain biological targets. For example, a related compound, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), has been identified as a synthetic cannabinoid. researchgate.net This highlights how modifications to the indole-carboxamide scaffold, including the N-substituent, can lead to compounds with significant biological effects.

Overview of Key Research Areas for Indole-Carboxamide Scaffolds

The indole-carboxamide scaffold is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov This versatility has led to its investigation in a wide range of therapeutic areas.

Key research areas for indole-carboxamide scaffolds include:

Anticancer Agents: Numerous indole-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov

Antimicrobial Agents: The indole-2-carboxamide structure, in particular, has been identified as a promising scaffold for developing novel antitubercular agents with activity against drug-resistant strains. nih.gov

Enzyme Inhibition: As mentioned, indole-5-carboxamides have been designed as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govresearchgate.net Other research has focused on indole-carboxamides as glycogen (B147801) phosphorylase inhibitors. nih.govmdpi.com

Neurological and Psychiatric Disorders: The indole structure is a key component of many neurotransmitters, and as such, indole-carboxamides have been explored for their potential in treating conditions like anxiety and depression. nih.gov

Pain and Inflammation: Researchers have designed indole-2-carboxamides as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for developing new pain relief medications. nih.govmdpi.com

The broad spectrum of research into indole-carboxamides underscores the importance of this chemical class in medicinal chemistry and drug discovery.

Interactive Data Table: Investigated Biological Activities of Indole-Carboxamide Scaffolds

| Research Area | Target/Application | Example Scaffold Position |

| Oncology | Anticancer | Indole-2-carboxamide, Indole-5-carboxamide |

| Infectious Diseases | Antitubercular | Indole-2-carboxamide |

| Neurology | MAO-B Inhibition | Indole-5-carboxamide |

| Metabolic Diseases | Glycogen Phosphorylase Inhibition | Indole-2-carboxamide |

| Pain Management | TRPV1 Agonism | Indole-2-carboxamide |

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N-pentyl-1H-indole-5-carboxamide |

InChI |

InChI=1S/C14H18N2O/c1-2-3-4-8-16-14(17)12-5-6-13-11(10-12)7-9-15-13/h5-7,9-10,15H,2-4,8H2,1H3,(H,16,17) |

InChI Key |

WHHFHOZQVJYAIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=CC2=C(C=C1)NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Pentyl 1h Indole 5 Carboxamide and Analogues

Retrosynthetic Analysis of N-pentyl-1H-indole-5-carboxamide

A retrosynthetic approach to this compound dissects the molecule into simpler, commercially available starting materials. The primary disconnections are at the amide bond and the N-alkyl bond. This analysis reveals two key fragments: an indole-5-carboxylic acid derivative and n-pentylamine. A further disconnection of the indole (B1671886) ring itself suggests precursors for its formation.

Key Disconnections:

Amide Bond: This bond can be formed by coupling an activated indole-5-carboxylic acid with n-pentylamine.

N-Alkyl Bond: The pentyl group can be introduced onto the indole nitrogen through an N-alkylation reaction.

Indole Ring: The indole core can be constructed from simpler aromatic precursors through various classical and modern synthetic methods.

Established Synthetic Routes for Indole-Carboxamide Core Structures

The construction of the indole-carboxamide scaffold is a cornerstone of synthesizing this compound and its derivatives. This process involves the formation of the indole ring system, followed by the introduction of the carboxamide group at the C5 position and N-alkylation.

Indole Ring System Formation Strategies

The indole ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.netresearchgate.net These strategies can be broadly categorized as those that form the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring.

Some of the most prominent methods include:

Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.netrug.nl It is a versatile and widely used method for preparing substituted indoles.

Leimgruber-Batcho Indole Synthesis: This two-step procedure is particularly useful for synthesizing indoles that are unsubstituted at the 2- and 3-positions. researchgate.net

Hemetsberger–Knittel Indole Synthesis: This method provides a route to various indole derivatives, including those with specific substitutions. researchgate.net

Modern Transition-Metal Catalyzed Syntheses: In recent years, methods utilizing transition metals like palladium, copper, and gold have gained prominence for their efficiency and functional group tolerance in constructing the indole ring. researchgate.net

Carboxamide Linkage Construction Techniques at the C5 Position

Once the indole ring is formed, the next critical step is the introduction of the carboxamide linkage at the C5 position. This is typically achieved by first introducing a carboxylic acid group at this position, followed by an amide coupling reaction.

The synthesis often starts from a C5-substituted indole, such as 5-cyanoindole (B20398) or a 5-carboalkoxyindole. The cyano or ester group can then be hydrolyzed to the corresponding carboxylic acid. The resulting indole-5-carboxylic acid is then activated and reacted with the desired amine, in this case, n-pentylamine, to form the amide bond.

Common coupling reagents used for this transformation include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Thionyl chloride to form an acyl chloride, followed by reaction with the amine. researchgate.netgrowingscience.com

Other peptide coupling reagents.

N-Alkylation and Pentyl Side Chain Introduction at the Indole N1 Position

The final step in the synthesis of the core structure is the introduction of the pentyl side chain at the N1 position of the indole ring. This is a crucial modification that significantly influences the compound's properties.

Classical N-alkylation methods often employ a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by reaction with an alkyl halide like pentyl bromide. rsc.orgyoutube.com However, these conditions can sometimes lead to competing C-alkylation. rsc.org

More recent and milder methods have been developed to achieve chemoselective N-alkylation. These include:

Using dimethyl carbonate (DMC) as a methylating agent, which can be adapted for other alkyl groups. mdpi.com

Copper-catalyzed reductive cross-coupling reactions. researchgate.net

Three-component Mannich-type reactions in aqueous microdroplets have shown promise for selective N-alkylation. stanford.edu

Derivatization Strategies for this compound Analogues

To explore the structure-activity relationships and develop new compounds with tailored properties, derivatization of the parent molecule is essential. Modifications can be made at various positions, but this section will focus on the N-pentyl moiety.

Modification at the N-pentyl Moiety

Altering the N-pentyl side chain can have a significant impact on the biological activity of indole-based compounds. nih.gov Strategies for modification include varying the chain length, introducing branching, or adding functional groups.

Table 1: Examples of N-Alkyl Chain Modifications and Their Synthetic Approaches

| Modification | Synthetic Approach | Precursors |

| Chain Length Variation | N-alkylation with different alkyl halides (e.g., butyl bromide, hexyl bromide). | Indole-5-carboxamide, corresponding alkyl halide. |

| Branching | N-alkylation with branched alkyl halides (e.g., isopentyl bromide). | Indole-5-carboxamide, corresponding branched alkyl halide. |

| Introduction of a Fluorine Atom | N-alkylation with a fluoroalkyl halide (e.g., 1-bromo-5-fluoropentane). | Indole-5-carboxamide, 1-bromo-5-fluoropentane. nih.gov |

| Introduction of a Hydroxyl Group | The primary metabolic pathway for similar compounds involves hydroxylation at the terminal (ω) and penultimate (ω-1) carbons of the pentyl chain. nih.gov Synthetic routes can mimic this by using protected hydroxyalkyl halides followed by deprotection. | Indole-5-carboxamide, protected hydroxyalkyl halide. |

Substitutions on the Indole Ring System

Modifications to the indole ring are a key strategy for optimizing the biological activity of indole-5-carboxamide derivatives. These substitutions can influence the compound's affinity for its target, as well as its pharmacokinetic profile.

Research into indole-2-carboxamides has shown that substituents at the 5-position of the indole core significantly impact activity. acs.org Small, aliphatic, electron-donating groups (EDGs) in this position, such as methyl, cyclopropyl, ethyl, and methoxy, have been found to confer moderate to good potency in certain assays. acs.org Conversely, the introduction of electron-withdrawing groups (EWGs) like halogens or a trifluoromethyl group at the same position has been shown to render the compounds inactive. acs.org

The position of substituents on the indole nitrogen (N1) is also critical. The length of the N1-alkyl chain can correlate with binding affinity at certain biological targets. nih.gov For instance, in a series of C3-naphthoyl indoles, increasing the N1-alkyl chain from an ethyl to a propyl group enhanced binding affinity nearly 20-fold for the human CB2 receptor. nih.gov Similarly, studies on 3-(indanoyl)indoles have demonstrated that N1 side chains such as n-propyl and 4-pentynyl can produce potent and selective antagonists for specific receptors. nih.gov The absence or presence of a methyl group at the C2 position is another structural feature that can dramatically alter a compound's potency. nih.gov

Furthermore, the regiochemistry of the core indole scaffold is a crucial determinant of activity. Moving the substituents from the 2-position to the 1- or 3-positions has been associated with a reduction in potency, although it can sometimes lead to an improved solubility profile. acs.org

Table 1: Effect of Substitutions on the Indole Ring of Carboxamide Analogues

| Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| 5-position | Small, electron-donating groups (e.g., methyl, ethyl, cyclopropyl) | Moderate to good potency | acs.org |

| 5-position | Electron-withdrawing groups (e.g., halogens, trifluoromethyl) | Inactive | acs.org |

| N1-position | Alkyl chains (e.g., propyl, pentyl) | Can significantly influence binding affinity | nih.gov |

| C2-position | Methyl group | Presence or absence can dramatically alter potency | nih.gov |

| 1- or 3-position | Moved substituents | Reduced potency | acs.org |

Variations of the Carboxamide Substituent

The orientation of the amide bond can also be critical. Reversing the amide linkage in some indole carboxamides has been shown to restore potency that was lost due to other structural changes, often with improved solubility. acs.org The nature of the N-substituent on the carboxamide is also a key area of investigation. For instance, N-adamantyl groups have been identified in new types of synthetic cannabinoids featuring an indole-3-carboxamide structure. researchgate.net

Table 2: Impact of Carboxamide Moiety Variations on Analogue Activity

| Modification | Example | Outcome | Reference |

|---|---|---|---|

| Linker Replacement | Sulfonamide | Complete loss of potency | acs.org |

| Linker Replacement | Methanimine | Creation of a new class of potent inhibitors | nih.gov |

| Amide Reversal | Reversed Amide | Restoration of potency and improved solubility | acs.org |

| N-Substituent | Adamantyl group | Identification of new synthetic cannabinoid types | researchgate.net |

Optimization of Synthetic Pathways and Reaction Conditions

A common synthetic route to N-substituted 1H-indole-2-carboxamides starts with the corresponding indole-2-carboxylic acid. researchgate.net This starting material can be activated, for example, with thionyl chloride in chloroform, followed by reaction with the desired amine in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. researchgate.net Another method involves the reaction of an indole-2-carboxylic acid with an amine using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). doi.org

In some cases, the synthesis involves the N-alkylation of an indole ester. For example, ethyl 1H-indole-2-carboxylate can be reacted with an alkylating agent in dry dimethylformamide (DMF) with a base like potassium carbonate at elevated temperatures. mdpi.com The resulting ester is then hydrolyzed to the carboxylic acid before being coupled with the desired amine.

Efforts to optimize these pathways often focus on improving the potency and pharmacokinetic properties of the final compounds. This can involve creating a variety of derivatives with different substituents to identify trends, such as the observation that more lipophilic amides may be needed to increase oral activity. nih.gov Improvements in properties like aqueous solubility have also been achieved through structural modifications, for example, by replacing an indole core with an acetamide (B32628) group, which has been shown to increase solubility significantly. nih.gov

Structure Activity Relationship Sar Investigations of N Pentyl 1h Indole 5 Carboxamide Derivatives

Impact of N-pentyl Chain Length and Branching on Biological Activity

The N-alkyl side chain on the indole (B1671886) ring is a critical determinant of biological activity for many indole derivatives, including those related to N-pentyl-1H-indole-5-carboxamide. Research into cannabimimetic indoles has shown that the length of the N-1 alkyl chain significantly influences binding affinity at cannabinoid receptors CB1 and CB2. nih.gov Studies reveal that a minimum alkyl chain length of three carbons is necessary for high-affinity binding. nih.gov Optimal binding to both CB1 and CB2 receptors is frequently observed with a five-carbon (pentyl) side chain. nih.govnih.gov The activity is maintained with chain lengths up to six carbons, but a dramatic decrease in binding affinity occurs when the chain is extended to a heptyl group. nih.gov

The preference for an N1-pentyl substituent is a recurring theme in the development of potent indole-based ligands. nih.gov This suggests that the N-pentyl group in this compound is likely a key contributor to its biological profile, fitting into a specific hydrophobic pocket in its target receptor. While direct SAR studies on this compound varying only the N-alkyl chain are not extensively detailed in the provided context, the data from analogous indole structures strongly support the significance of the pentyl chain length. Anomalies to the trend of a linear increase in efficacy with increasing N-alkyl chain length have been noted in other heterocyclic compounds, where factors like charge recombination and dye regeneration rates in solar cells can be affected. acs.org In the context of antibacterial peptides, activity was also found to be dependent on chain length, with a decyl chain showing optimal activity. acs.org

| N-Alkyl Chain Length | Receptor Binding Affinity (CB1 & CB2) | General Observation |

| < 3 Carbons | Low | Insufficient for high-affinity binding. nih.gov |

| 3-6 Carbons | High | Sufficient for high-affinity binding. nih.gov |

| 5 Carbons (Pentyl) | Optimal | Frequently results in the highest binding affinity. nih.govnih.gov |

| 7 Carbons (Heptyl) | Dramatically Decreased | Extension beyond six carbons is detrimental to binding. nih.gov |

Table 1: Impact of N-Alkyl Chain Length on Cannabinoid Receptor Binding for Indole Analogues.

Role of the Indole Core Substitution Patterns in this compound Analogues

In the context of monoamine oxidase B (MAO-B) inhibitors, indole-5-carboxamides have been identified as a highly potent class of compounds. nih.govbiomedfrontiers.orgacs.org The specific placement of the carboxamide at C5 is integral to achieving subnanomolar potency and high selectivity for MAO-B. nih.govbiomedfrontiers.orgacs.org This suggests that the C5 position allows for an optimal orientation of the carboxamide moiety within the enzyme's binding site. Furthermore, studies on HIV-1 fusion inhibitors using linked indole rings showed that the linkage position (e.g., 6-6', 5-6', 6-5', or 5-5') dramatically affected activity, with the 6-6' linkage being optimal, indicating a strong positional preference for substituents on the indole core. nih.gov

Substituents at other positions of the indole nucleus, particularly C2 and C3, play a pivotal role in modulating biological activity. For indole-2-carboxamides, modifications at the C3 position have been shown to significantly impact allosteric modulation of the CB1 receptor. nih.govnih.gov The introduction of short alkyl groups at the C3 position was found to enhance the modulatory potency. nih.gov Specifically, a C3-pentyl group was identified in a robust CB1 allosteric modulator. nih.gov This indicates that the size and nature of the C3 substituent are critical for fine-tuning receptor interaction.

The C2 position is also a key site for modification. In some series, a methyl group at C2 enhances binding affinity. nih.gov However, in other contexts, such as certain cannabimimetic indoles, the absence of a C2-methyl substituent leads to higher potency. nih.gov The nature of substituents at both C2 and C3 can direct reaction pathways and is crucial for their cytotoxic activity. nih.govresearchgate.net For instance, electron-donating groups on the indole ring generally lead to faster reactions and higher yields in certain synthetic transformations. nih.gov The C3 position is often the primary site for electrophilic substitution due to the electron-donating effect of the nitrogen atom, which increases electron density at this position. quora.com

| Compound Series | Position of Substitution | Effect on Biological Activity |

| Indole-2-carboxamides | C3-alkyl groups | Profoundly impacts allostery of the CB1 receptor. nih.gov |

| Indole-2-carboxamides | C5-chloro or fluoro | Enhances modulation potency at the CB1 receptor. nih.gov |

| Indole-3-carboxamides | C2-methyl group | Enhances binding affinity to the hA2AAR. nih.gov |

| Cannabimimetic Indoles | C2-methyl group | Absence of this group can lead to higher potency. nih.gov |

Table 2: Effects of Indole Ring Substituents on Biological Activity.

Contributions of the Amide Moiety and its Terminal Substituents

The amide moiety is a cornerstone of the biological activity of many indole-carboxamides, largely due to its ability to act as both a hydrogen bond donor and acceptor. arkat-usa.org This functionality is often essential for anchoring the ligand within the receptor's binding pocket. nih.gov In studies of indole-2-carboxamide derivatives, the carboxamide moiety was found to have a decisive role in their inhibitory activity. nih.gov

Modification of the terminal substituent on the amide nitrogen is a common strategy for optimizing potency. For example, in a series of indole-5-carboxamides developed as peptidoleukotriene antagonists, variation of the amide substituent was a key strategy to improve potency. nih.gov A trend was observed where more lipophilic amide substituents were needed to increase oral activity, leading to the discovery of a potent derivative with a 2-ethylbutyl group on the amide. nih.gov In another study on indole-2-carboxamides, N-methylation of the amide nitrogen resulted in an equipotent compound, while methylating both the amide and indole nitrogens restored potency to the level of the parent compound, possibly by restoring the optimal spatial orientation. acs.org This highlights the intricate role of the amide and its substituents in defining the molecule's conformation and interaction with its target. Replacing the carboxamide linker with a sulfonamide resulted in a complete loss of potency, underscoring the critical nature of the amide group itself. acs.org

Stereochemical Considerations in Activity Modulation for Indole-Carboxamides

The three-dimensional arrangement of atoms, or stereochemistry, can have a significant impact on the biological activity of indole-carboxamides. The chiral centers within the molecule, particularly in the substituents, can lead to different binding affinities and efficacies between stereoisomers. In a series of indole-2-carboxamides with anti-mycobacterial activity, the stereochemical orientation at the 4-position of a 4-methylcyclohexyl substituent was investigated. nih.gov It was found that both the pure trans isomer and a cis/trans mixture achieved the same minimum inhibitory concentration (MIC) values, indicating no preference for a specific stereoisomer in that particular case. nih.gov

However, in many other biological systems, stereochemistry is a critical factor. For indole-2-carboxamide derivatives acting as enzyme inhibitors, the chiral centers in the substituents were found to be crucial for activity. nih.gov The specific spatial arrangement of functional groups is often necessary to achieve optimal interactions with the amino acid residues in a receptor's binding site. Therefore, while not always the case, the stereochemistry of substituents on the indole-carboxamide scaffold is a key consideration in drug design and can be a powerful tool for modulating activity and selectivity.

Comparative SAR with Related Indole and Indazole-Carboxamide Scaffolds

Comparative studies of indole- and indazole-carboxamide scaffolds reveal interesting insights into the role of the core heterocyclic ring system. Both scaffolds have been successfully utilized to develop highly potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govbiomedfrontiers.orgacs.org

In one study, both N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide and its indazole counterpart, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, demonstrated subnanomolar potency as MAO-B inhibitors. nih.govbiomedfrontiers.org The indole derivative showed an IC₅₀ of 0.227 nM, while the N-methylated indazole derivative had an IC₅₀ of 0.386 nM. nih.govbiomedfrontiers.orgacs.org This indicates that both the indole and indazole cores can serve as effective templates for potent MAO-B inhibitors. Computational docking studies suggested that these small molecules achieve their high potency through specific interactions within the enzyme's binding site. nih.govbiomedfrontiers.org

| Compound | Scaffold | Target | IC₅₀ (human MAO-B) | Selectivity vs. MAO-A |

| PSB-1410 | Indole-5-carboxamide | MAO-B | 0.227 nM | >5700-fold |

| PSB-1491 | Indazole-5-carboxamide | MAO-B | 0.386 nM | >25000-fold |

Table 3: Comparative Potency of Indole and Indazole-5-Carboxamides as MAO-B Inhibitors. nih.govbiomedfrontiers.orgacs.org

In Vitro Pharmacological Characterization and Receptor Interactions

In Vitro Receptor Binding Affinity Profiling of N-pentyl-1H-indole-5-carboxamide Analogues

Analogues of N-pentyl-1H-indole-carboxamide, particularly those with substitutions at the indole-3-position, have been identified as a significant class of synthetic cannabinoids. researchgate.net The affinity of these compounds for the cannabinoid receptors, CB1 and CB2, is highly dependent on their specific structural features. For instance, the length of the N1 alkyl chain in C3-naphthoyl indole (B1671886) analogues significantly influences binding affinity and selectivity. Binding at both CB1 and CB2 receptors reaches a maximum with butyl, pentyl, and hexyl chains. nih.gov

Many synthetic cannabinoid agonists show limited selectivity between CB1 and CB2 receptors, often exhibiting high potency and affinity for both. mdpi.com For example, the aminoalkylindole WIN-55,212 demonstrates potent binding to both receptors in the low nanomolar range, with a slightly greater affinity for CB2. mdpi.com Structure-activity relationship (SAR) studies on various indole- and indazole-3-carboxamides confirm that minor structural modifications can lead to significant changes in receptor activity. Within a series of indole-3-carboxamide derivatives, 5F-MDMB-PICA was found to be highly active, with EC₅₀ values of 3.26 nM for CB1 and 0.87 nM for CB2. nih.gov The N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) is a notable example of this structural class, identified as a new type of synthetic cannabinoid. researchgate.netresearchgate.net

Binding Affinities and Potencies of Selected Indole-Carboxamide Analogues at Cannabinoid Receptors

| Compound | Target Receptor | Assay Type | Measured Value (nM) | Reference |

|---|---|---|---|---|

| 5F-MDMB-PICA | CB1 | EC₅₀ | 3.26 | nih.gov |

| 5F-MDMB-PICA | CB2 | EC₅₀ | 0.87 | nih.gov |

| ADB-FUBINACA | CB1 | EC₅₀ | 0.69 | nih.gov |

| ADB-FUBINACA | CB2 | EC₅₀ | 0.59 | nih.gov |

| WIN-55,212-2 | CB1 | Kᵢ | 10 | nih.gov |

A significant area of research has focused on indole-2-carboxamides as allosteric modulators of the CB1 receptor. nih.gov In 2005, it was discovered that the CB1 receptor possesses allosteric binding sites that can be targeted by small molecules. nih.govebi.ac.uk Compounds such as Org27569, an indole-2-carboxamide, were among the first identified allosteric modulators. nih.gov These molecules bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) bind. ebi.ac.uk

The binding of these allosteric modulators can influence the affinity of the orthosteric ligand. Studies have shown that certain indole-2-carboxamides can significantly increase the binding of CB1 receptor agonists like [³H]CP55,940, which is indicative of positive binding cooperativity. ebi.ac.uk The N-phenylethyl-1H-indole-2-carboxamide structure has been identified as an excellent scaffold for designing such positive allosteric modulators. nih.gov The presence of the indole ring is preferred for maintaining high binding affinity for the allosteric site. nih.gov

While the primary focus has been on cannabinoid receptors, research has demonstrated that the indole-carboxamide scaffold can interact with other receptor systems.

Serotonin (B10506) Receptors: Certain indole derivatives have been identified as ligands for serotonin receptors. For example, specific indole derivatives have been synthesized and studied as ligands for the 5-HT1A and 5-HT2A receptors. nih.gov The indole moiety of these ligands penetrates deep into the receptor cavity, forming key interactions. nih.gov Other studies have identified 5-[(3-nitropyrid-2-yl)amino]indoles as selective agonists for the 5-HT1D receptor.

TRPV1 Channels: The indole-2-carboxamide structure has been used as a template to design novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.com Inspired by the structure of capsaicin, researchers developed indole-2-carboxamides that can activate and desensitize TRPV1 channels. mdpi.com

Opioid Receptors: The indole alkaloid structure, a related chemical class, has been shown to have an agonistic effect on opioid receptors. google.com Certain indole alkaloid derivatives have been found to act as dual µ- and κ-opioid agonists, offering a potential pathway for developing potent analgesics with potentially fewer side effects than traditional opioids like morphine. google.com

Functional Assays for Receptor Agonism, Antagonism, and Modulation

The functional activity of indole-carboxamide analogues at GPCRs, such as the cannabinoid receptors, is commonly evaluated using G-protein activation assays. A widely used method is the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist binding. An increase in [³⁵S]GTPγS binding indicates that the compound is acting as an agonist.

For example, a robust CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified as a potent antagonist of agonist-induced GTPγS binding. nih.gov Conversely, other assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) levels, can also determine GPCR activation. CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. nih.gov Modern assay platforms, like Invitrogen's Tango™ GPCR Assay System, utilize reporters like β-lactamase to measure receptor activation following β-arrestin recruitment. youtube.com

Functional studies have revealed that the allosteric binding of indole-2-carboxamides to the CB1 receptor results in complex pharmacological profiles. While these compounds can enhance agonist binding (a positive allosteric effect on affinity), they often act as insurmountable antagonists of receptor function (a negative allosteric effect on efficacy). ebi.ac.uk This means that in the presence of the allosteric modulator, the maximum effect (Emax) of a CB1 agonist is significantly reduced. ebi.ac.uk

This functional antagonism has been observed in various assays, including reporter gene assays and the [³⁵S]GTPγS binding assay. ebi.ac.uk For instance, the Organon compounds (Org27569, Org27759, and Org29647) behaved as antagonists of CB1 receptor function despite increasing agonist binding. nih.govebi.ac.uk The C3 substituents of the indole-2-carboxamides have been found to significantly impact the allostery of the ligand. nih.gov A study identified 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide as a potent allosteric modulator with a high binding cooperativity factor (α = 16.55) and strong antagonism of agonist-induced signaling. nih.gov These findings highlight that the N-phenylethyl-1H-indole-2-carboxamide scaffold is a promising starting point for developing positive allosteric modulators of the CB1 receptor. nih.gov

Enzyme Inhibition and Modulation Studies

The indole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with various enzymes. While direct data on this compound is limited, research on analogous compounds provides insights into potential inhibitory activities.

Haspin Kinase Inhibition by Indole-5-carboxamide Derivatives

Haspin, an atypical serine/threonine kinase, plays a crucial role in cell cycle regulation, specifically during mitosis. mdpi.comnih.gov Its inhibition is a therapeutic strategy in oncology. mdpi.comnih.gov A recent study detailed the development of a series of substituted indole compounds as potent Haspin inhibitors. acs.orgnih.gov The core indole structure was identified as a promising starting point for inhibitor design. acs.org In this research, various amine derivatives were coupled to the indole-5-carboxylic acid core, but a simple N-pentyl derivative was not among the most potent compounds highlighted. acs.org The most promising inhibitors from this series incorporated more complex side chains to enhance binding to the kinase domain. acs.orgnih.gov For instance, a related indole compound, INDO 11M, demonstrated a Haspin inhibitory activity of 5.7 ± 0.7 nM, paving the way for further structural development. acs.org

The general synthetic route to these indole-5-carboxamide derivatives involves the coupling of methyl indole-5-carboxylate with various amines. acs.org While this suggests the theoretical synthesis of this compound is feasible, its specific activity against Haspin kinase has not been reported. The structure-activity relationship (SAR) studies in this area tend to focus on modifications at other positions of the indole ring or more complex amide substituents to achieve high potency and selectivity. acs.org

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome, making it a critical target for antiretroviral therapy. nih.govmdpi.comnih.govnih.gov Indole-based structures have been explored as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.commdpi.com Research has identified that the indole nucleus can chelate with the essential Mg2+ ions in the enzyme's active site. nih.govresearchgate.net

Brain-Type Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, and its inhibition is a therapeutic target for conditions like type 2 diabetes and ischemic brain injury. acs.orgnih.govacs.orgnih.gov The brain isozyme of glycogen phosphorylase (PYGB) is of particular interest for neuroprotective strategies. nih.govnih.govmdpi.com

Research in this area has focused on indole-2-carboxamide derivatives rather than indole-5-carboxamides. For example, a series of 5-chloro-N-phenyl-1H-indole-2-carboxamide derivatives were identified as potent inhibitors of brain-type glycogen phosphorylase. nih.govnih.govmdpi.com These compounds were shown to have protective effects in cellular models of hypoxia/reoxygenation injury. nih.gov The inhibitory activity of these compounds is attributed to their specific interaction with the enzyme's active site. acs.orgacs.org There is no available research that specifically evaluates this compound as an inhibitor of brain-type glycogen phosphorylase. The structure-activity relationships established for GP inhibitors point towards the importance of the substitution pattern on both the indole ring and the carboxamide nitrogen, with the reported active compounds possessing an N-phenyl group at the 2-carboxamide (B11827560) position. nih.govnih.gov

Cellular Pathway Modulation and Signal Transduction

The modulation of cellular pathways by indole-5-carboxamide derivatives is typically a consequence of their interaction with specific molecular targets, such as the enzymes discussed above.

In the context of Haspin kinase inhibition, potent indole-based inhibitors can disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov Inhibition of Haspin can lead to the activation of the cGAS-STING pathway, which promotes an antitumor immune response. nih.gov

For HIV-1 integrase inhibition, the blockage of the strand transfer step prevents the integration of viral DNA into the host cell's genome. This directly halts the viral replication cycle. nih.govmdpi.comnih.gov

Regarding glycogen phosphorylase inhibition, the modulation of this enzyme's activity directly impacts cellular glucose metabolism. Inhibition of PYGB can reduce anaerobic glycolysis and apoptosis in brain cells during ischemic events, thereby exerting a neuroprotective effect by improving cellular energy metabolism. nih.govnih.gov

Without specific data on this compound, it is not possible to definitively state which, if any, of these cellular pathways it might modulate. The biological activity of such a compound would be highly dependent on its affinity and selectivity for specific protein targets within the cell.

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking Simulations for N-pentyl-1H-indole-5-carboxamide

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.gov For the indole-carboxamide class of compounds, docking studies have been instrumental in elucidating their binding modes with various biological targets. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and biological activity. nih.govnih.gov

While specific docking studies on this compound are not extensively detailed in the available literature, research on analogous indole-carboxamide derivatives provides a strong framework for understanding its potential interactions. For instance, docking studies on indole-2-carboxamide derivatives have been performed against targets like human liver glycogen (B147801) phosphorylase a (HLGPa) nih.gov, the mycobacterial MmpL3 transporter nih.govnih.gov, and various protein kinases such as EGFR and PI3Kα. nih.govnih.gov

In these studies, the indole (B1671886) ring often engages in hydrophobic interactions or pi-stacking with aromatic residues in the binding pocket, while the carboxamide group frequently acts as a hydrogen bond donor and/or acceptor. nih.gov For example, in simulations with MmpL3, the carboxamide moiety was shown to form hydrogen bonds with hydrophilic residues, which is a critical factor for binding. nih.gov Similarly, docking of N-arylsulfonyl-indole-2-carboxamide derivatives into the Fructose-1,6-bisphosphatase (FBPase) active site revealed the importance of hydrogen bonds for stable binding. The Lamarckian Genetic Algorithm (LGA) is one of the algorithms employed to locate the binding orientations and conformations of such inhibitors. nih.gov

Table 1: Examples of Key Interactions for Indole-Carboxamide Analogues from Docking Studies

| Compound Class | Target Receptor | Key Interacting Residues/Interactions |

|---|---|---|

| Indole-2-carboxamides | Human Liver Glycogen Phosphorylase a (HLGPa) | Hydrogen bonding and subsite interactions. nih.gov |

| Indole-2-carboxamides | Mycobacterial MmpL3 Transporter | Hydrogen bonds with hydrophilic residues; hydrophobic interactions. nih.gov |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Formation of H-bonds with key binding residues within kinase active sites. nih.gov |

| N-Arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase (FBPase) | Hydrogen bonds are significant for stable binding. |

This table is generated based on findings from analogous compounds to illustrate common interaction patterns.

Molecular Dynamics Simulations for Binding Conformations and Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the binding, accounting for the flexibility of both the ligand and the protein, which is often omitted in rigid docking protocols. scispace.com These simulations track the movements and conformational changes of atoms, offering insights into the stability of binding poses and key interactions. tandfonline.comacs.org

The stability of the complex is typically evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein over the simulation time suggests that the complex has reached equilibrium and the binding pose is stable. acs.org For example, MD simulations performed on indole-2-carboxamide derivatives targeting the MmpL3 protein helped to gain a better insight into their binding patterns. tandfonline.com In another study, MD simulations of nebivolol, which contains an indole ring, bound to the TrwB protein showed the ligand remained stable in its binding pose after an initial adjustment period, held by hydrogen bonds and hydrophobic interactions. acs.org

These simulations can reveal that a binding mode predicted by docking remains stable or can shift to a more favorable conformation, providing a more accurate picture of the ligand's behavior in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole-Carboxamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biorxiv.orgnih.gov This approach is widely used to predict the activity of new compounds and to guide the design of more potent analogues. biorxiv.org

For indole-carboxamide analogues, several QSAR models have been developed. These models use molecular descriptors—numerical values that characterize properties like steric, electronic, and hydrophobic features—to predict activity. nih.gov For example, a 3D-QSAR study on indole-2-carboxamide inhibitors of HLGPa using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) resulted in highly predictive models with good validation statistics (q² values of 0.697 and 0.622, respectively). nih.gov Another study on N-Arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors developed a robust nonlinear QSAR model using Gradient Boosting Regression, achieving a high correlation coefficient (R² of 0.943 for the training set and 0.916 for the test set). biorxiv.orgbenthamdirect.com

A reliable QSAR model must be statistically validated to ensure its predictive power. nih.gov These validation metrics confirm that the model can be used to guide the design of novel inhibitors with improved activity. nih.govnih.gov

Table 2: Statistical Validation of QSAR Models for Indole-Carboxamide Analogues

| Compound Series | Target | Modeling Method | R² (Training Set) | q² / r² (Cross-validation) | R² (Test Set) |

|---|---|---|---|---|---|

| N-Arylsulfonyl-indole-2-carboxamides | Fructose-1,6-Bisphosphatase | Gradient Boosting Regression | 0.943 | - | 0.916 |

| Indole-2-carboxamides | Human Liver Glycogen Phosphorylase a | CoMFA | - | 0.697 | - |

| Indole-2-carboxamides | Human Liver Glycogen Phosphorylase a | CoMSIA | - | 0.622 | - |

R² (coefficient of determination) and q² (cross-validated R²) are measures of the model's predictive ability. Values closer to 1.0 indicate a more robust model. Data sourced from multiple studies. nih.govbiorxiv.orgbenthamdirect.com

In Silico Design Approaches for Novel this compound Analogues

The insights gained from docking, MD simulations, and QSAR models serve as a foundation for the rational, in silico design of novel analogues. nih.gov By understanding the key structural features required for binding and activity, chemists can design new molecules with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov

Design strategies for indole-carboxamide analogues often involve several approaches:

Structure-Activity Relationship (SAR) Exploration: SAR studies, informed by computational models, guide modifications. For example, exploring different substituents at various positions on the indole ring can enhance activity. It has been shown that small, aliphatic, electron-donating groups at the 5-position of the indole core can be favorable for potency. acs.org

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with structurally different but functionally similar groups to improve properties. Replacing the indole core with an indazole, or the carboxamide linker with a sulfonamide, are examples of modifications explored in related compounds. acs.org

Ligand-Based and Structure-Based Design: Novel compounds can be designed based on the pharmacophore of known active molecules (ligand-based) or by fitting new structures into the known 3D structure of the target's binding site (structure-based). nih.gov For instance, a library of novel indole-2-carboxamides was generated using core hopping to identify new potential antitubercular compounds. tandfonline.com

These computational design approaches help prioritize which new compounds to synthesize, saving time and resources in the drug discovery process.

Prediction of Physicochemical Parameters relevant to Activity

In silico tools are routinely used to predict the physicochemical and pharmacokinetic properties of compounds, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.gov These predictions are crucial for evaluating the "drug-likeness" of a potential therapeutic agent. Important parameters include lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov

These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps predict if a compound is likely to have good oral bioavailability. nih.gov For example, high lipophilicity can sometimes lead to poor solubility and increased metabolic liability. nih.govnih.gov Computational tools can predict these parameters for a designed molecule like this compound before it is even synthesized.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Relevance to Activity/Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | 244.33 g/mol | Influences absorption and diffusion; generally <500 Da is preferred. |

| Lipophilicity (ClogP) | 3.5 - 4.0 | Affects solubility, permeability, and metabolism; generally <5 is preferred. |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Influences membrane permeability and bioavailability; generally <140 Ų is preferred for good cell penetration. |

| Hydrogen Bond Donors | 2 | Affects binding and solubility; generally ≤5 is preferred. |

| Hydrogen Bond Acceptors | 2 | Affects binding and solubility; generally ≤10 is preferred. |

| Rotatable Bonds | 5 | Influences conformational flexibility and binding entropy; generally ≤10 is preferred. |

Values are estimations from computational prediction tools and may vary slightly between different algorithms. These parameters suggest that this compound has drug-like physicochemical properties.

Theoretical Metabolism and Biotransformation Pathways

The metabolic fate of a xenobiotic compound is a critical determinant of its biological activity and duration of action. For N-pentyl-1H-indole-5-carboxamide, a comprehensive understanding of its metabolism is theoretical and based on data from structurally related indole (B1671886) and indazole carboxamides. The predicted biotransformation pathways involve a series of Phase I and Phase II metabolic reactions.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of N-pentyl-1H-indole-5-carboxamide, enabling the separation of the target compound from complex matrices and the differentiation from structurally similar substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the detection and quantification of this compound and its metabolites in biological samples. The high sensitivity and selectivity of this technique allow for the identification of trace amounts of the parent compound and its metabolic products. High-resolution mass spectrometry (HRMS) further enhances the analytical capabilities by providing highly accurate mass measurements, which aids in the confident identification of unknown metabolites and impurities.

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, followed by ionization and mass analysis. The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode ensures high specificity. For instance, in the analysis of synthetic cannabinoids, validated LC-MS/MS methods can achieve limits of detection in the low nanogram per milliliter range (ng/mL) in blood and urine. oup.com

Table 1: Illustrative LC-MS/MS Parameters for Synthetic Cannabinoid Analysis

| Parameter | Setting |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of target analytes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for its identification in seized materials and herbal blends. This method offers excellent chromatographic resolution and provides characteristic mass spectra that can be used for library matching and structural confirmation.

The fragmentation patterns of indole (B1671886) and indazole carboxamide synthetic cannabinoids in GC-MS have been studied in detail to aid in structure identification. frontiersin.org While GC-MS is highly effective for qualitative analysis, quantitative analysis may require the availability of certified reference materials. frontiersin.org

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatographic separations, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. The use of sub-2 µm particle size columns in UHPLC allows for more efficient separations of complex mixtures, which is particularly advantageous in the analysis of synthetic cannabinoids and their metabolites.

UHPLC is often coupled with mass spectrometry (UHPLC-MS) for the comprehensive profiling of impurities in seized drug samples. acs.orgnih.gov This approach can help to identify characteristic impurity signatures that may provide information about the synthesis pathway or batch-to-batch variations. acs.orgnih.gov

Spectroscopic Techniques for Structural Elucidation (NMR, FT-IR)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its novel analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure. Both ¹H and ¹³C NMR are employed to characterize newly synthesized or isolated synthetic cannabinoids.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as vibrations associated with the indole ring and the pentyl chain.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | 1630 - 1680 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| N-H Bend (amide) | 1550 - 1640 |

Chiral Separation Techniques for Enantiomeric Analysis of this compound Analogues

Many synthetic cannabinoids, including analogues of this compound, possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and analyze these enantiomers is of significant importance.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Several types of CSPs are available, including polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) and protein-based columns (e.g., chiral AGP). nih.govmdpi.comnih.gov The choice of the appropriate chiral column and mobile phase is critical for achieving successful enantioseparation. nih.govpensoft.net

Software-Assisted Data Mining for Metabolite and Impurity Profiling

The complexity of the data generated by modern analytical instruments, particularly HRMS, necessitates the use of sophisticated software for efficient data processing and interpretation. Software-assisted data mining has become an essential tool for the rapid identification of metabolites and the profiling of impurities in synthetic cannabinoid samples.

For metabolite profiling, software such as Mass-MetaSite™ and MetabolitePredict can be used to analyze LC-MS/MS data from in vitro metabolism studies (e.g., using human liver microsomes) to predict and identify potential metabolites. news-medical.net This approach significantly accelerates the process of identifying suitable marker metabolites for monitoring drug intake in biological samples. news-medical.net

In the context of impurity profiling, software tools are used to process and compare the chromatographic signatures of different drug seizures. acs.orgnih.gov Multivariate data analysis techniques, such as principal component analysis (PCA), can be applied to the data to identify patterns and correlations that may link different samples or reveal information about their synthetic origin. acs.org Software suites like ACD/Impurity Profiling Suite offer comprehensive solutions for predicting the toxicity of impurities and managing impurity data. acdlabs.comacdlabs.com MetaboAnalyst is another powerful tool for the statistical analysis and functional interpretation of metabolomics data. metaboanalyst.ca

Method Validation for Quantitative and Qualitative Analysis in Research Matrices

The robust characterization of research compounds such as this compound is fundamentally reliant on the development and validation of precise and accurate analytical methodologies. Method validation is a critical process that ensures an analytical method is suitable for its intended purpose, providing reliable data for both the qualitative identification and quantitative determination of the analyte in a specific research matrix. Due to the structural diversity of synthetic indole carboxamides, analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), must undergo rigorous validation to ensure selectivity, sensitivity, and accuracy.

While specific validation data for this compound is not extensively documented in publicly available research, the validation parameters established for structurally similar indole and indazole carboxamide synthetic cannabinoids provide a representative framework for the expected performance of analytical methods. These validation procedures are typically conducted in accordance with guidelines from recognized bodies, such as the German Society of Toxicological and Forensic Chemistry (GTFCh). nih.gov

Qualitative Analysis

Qualitative analysis aims to identify the presence of this compound in a research sample. This is typically achieved by comparing the analytical signature of the analyte in the sample to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, identification is based on the retention time of the compound as it passes through the chromatographic column and its mass spectrum generated upon electron ionization (EI). nih.gov The fragmentation pattern is a unique fingerprint of the molecule. For indole carboxamide derivatives, characteristic fragments often arise from the cleavage of the pentyl side chain and the carboxamide bond. The study of these characteristic molecule fragments is a useful approach for identifying unknown samples. ekb.eg

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high selectivity and sensitivity, making it a preferred technique for analyzing complex matrices. nih.gov Identification is confirmed by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are generated by collision-induced dissociation. The selection of specific transitions enhances the confidence in the identification of the analyte.

Quantitative Analysis

Quantitative analysis determines the exact concentration of this compound in a research matrix. This requires a fully validated method that demonstrates acceptable performance for several key parameters.

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other matrix components. This is assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. nih.gov

Linearity and Range: A calibration curve is constructed by analyzing standards at several concentration levels. The method's linearity is the measure of how well the calibration curve fits a linear equation, typically demonstrated by a coefficient of determination (R²) value greater than 0.99. The linear range is the concentration span over which the method is shown to be linear, accurate, and precise. For similar synthetic cannabinoids, linear ranges of 0.025 to 1 mg/mL have been established in e-cigarette oil matrices using GC-MS. nih.gov In more sensitive LC-MS/MS methods for biological matrices, linearity can be established in the nanogram per milliliter (ng/mL) range. nih.govamazonaws.com

Accuracy and Precision: Accuracy reflects the closeness of the measured concentration to the true value and is often expressed as percent bias. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For quantitative methods analyzing synthetic cannabinoids, acceptance criteria are typically a bias and RSD of less than 15-20%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govamazonaws.com These values are critical for trace-level analysis in various research matrices.

Recovery and Matrix Effect: Extraction recovery assesses the efficiency of the sample preparation process in extracting the analyte from the matrix. The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte in LC-MS/MS, which can cause signal suppression or enhancement. These parameters are crucial for ensuring the accuracy of quantitative results in complex matrices like whole blood or oral fluid. nih.govresearchgate.net

The following tables present representative data from method validation studies of structurally related indole and indazole carboxamide synthetic cannabinoids, illustrating the expected performance characteristics for the analysis of this compound.

Table 1: Representative GC-MS Method Validation Parameters for Indole Carboxamide Synthetic Cannabinoids in a Research Matrix

| Parameter | Typical Value |

| Linear Range | 0.025 - 1.0 mg/mL |

| Coefficient of Determination (R²) | > 0.995 |

| Intra-day Precision (RSD) | < 2.5% |

| Inter-day Precision (RSD) | < 4.0% |

| Matrix Recovery | 94% - 103% |

| Note: This data is based on findings for various indole and indazole amide synthetic cannabinoids in e-cigarette oil matrices and serves as a representative example. nih.gov |

Table 2: Representative LC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Biological Matrices

| Parameter | Concentration Level | Typical Accuracy (Bias %) | Typical Precision (RSD %) |

| Limit of Quantification (LOQ) | Low ng/mL | ± 20% | < 20% |

| Low Quality Control (LQC) | Low-Mid ng/mL | ± 15% | < 15% |

| High Quality Control (HQC) | High ng/mL | ± 15% | < 15% |

| Note: This data is generalized from validation studies of various synthetic cannabinoids in matrices such as whole blood and oral fluid. nih.govamazonaws.comresearchgate.net The specific ng/mL values for LQC and HQC depend on the individual compound and the specific assay. |

Chemical Biology Applications and Probe Development

N-pentyl-1H-indole-5-carboxamide as a Chemical Probe for Target Validation

There is no available scientific literature that describes the use of this compound as a chemical probe for target validation. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in cells or organisms. The process of target validation confirms the role of a specific biomolecule in a biological process. While indole-containing compounds have been developed as probes for various targets, research specifically validating targets using this compound has not been identified.

Application in Elucidating Biological Mechanisms

Consistent with the lack of data on its use as a chemical probe, there are no specific examples in the scientific literature of this compound being used to elucidate biological mechanisms. The indole (B1671886) scaffold itself is a core component of many biologically active molecules, and derivatives have been instrumental in understanding various pathways. However, the specific contribution or application of this compound in this area remains undocumented in available research.

Future Directions in Chemical Probe Development from Indole-Carboxamide Scaffolds

While there are no specific future directions outlined for this compound, the broader class of indole-carboxamides continues to be a promising scaffold for the development of new chemical probes and therapeutic agents. Research is ongoing to create novel indole-based molecules with high potency and selectivity for various biological targets, including kinases and ion channels. Future work in this area may involve the systematic exploration of different substituents on the indole ring and carboxamide nitrogen to generate new probes. The potential of this compound as a chemical probe remains to be explored.

Future Research Directions and Unexplored Avenues for N Pentyl 1h Indole 5 Carboxamide

Exploration of Novel Therapeutic Target Classes

The therapeutic applications of N-pentyl-1H-indole-5-carboxamide and its analogues are not yet fully realized. Future investigations could fruitfully explore a range of novel therapeutic target classes beyond their currently understood activities. Based on the activities of related indole-5-carboxamide structures, several promising avenues emerge.

Substituted indole-5-carboxamides have demonstrated potential as antagonists of peptidoleukotrienes. nih.gov This suggests that this compound analogues could be investigated for their potential in treating inflammatory conditions such as asthma. nih.gov Further research could focus on optimizing the structure to enhance potency and oral bioavailability for this target class. nih.gov

Another promising area is the inhibition of monoamine oxidase B (MAO-B). Indole-5-carboxamide derivatives have been identified as potent and selective MAO-B inhibitors, indicating a potential therapeutic application in neurodegenerative diseases like Parkinson's disease. nih.govdongguk.edu Future studies could synthesize and screen a library of this compound analogues to identify compounds with high selectivity and competitive inhibition of MAO-B. nih.gov

Furthermore, the androgen receptor (AR) presents a potential target. A derivative, 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide, has been identified as a potent antagonist of the AR's Binding Function-3 (BF3) site, which is crucial in castration-resistant prostate cancer (CRPC). nih.gov This opens the door for designing this compound analogues that could selectively target different domains of the AR, offering a novel therapeutic strategy for hormone-refractory cancers. nih.gov

The table below summarizes potential therapeutic targets for analogues of this compound based on related research.

| Therapeutic Target | Potential Indication | Key Research Findings for Related Indole (B1671886) Carboxamides |

| Peptidoleukotriene Receptors | Asthma, Inflammatory Diseases | Substituted indole-5-carboxamides act as potent and selective antagonists. nih.gov |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease, Neurodegenerative Disorders | Indole-5-carboxamides have shown high potency and selectivity as MAO-B inhibitors. nih.govacs.org |

| Androgen Receptor (BF3 site) | Castration-Resistant Prostate Cancer | A quinoline-5-carboxamide (B3021109) with an indole moiety demonstrated potent AR antagonism. nih.gov |

| T-type Calcium Channels | Neuropathic Pain, Epilepsy | Indole-carboxamide derivatives have been explored as modulators of these channels. |

| Cannabinoid Receptors (CB1/CB2) | Pain, Inflammation, Neuropsychiatric Disorders | The indole scaffold is a well-established pharmacophore for cannabinoid receptor ligands. |

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of this compound and its derivatives can be improved through the application of advanced synthetic methodologies. Current methods often rely on standard amide bond formation from a carboxylic acid and an amine. mdpi.com

Furthermore, late-stage functionalization techniques, such as C-H activation, could allow for the direct modification of the indole core or the pentyl chain. This would enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis of each compound.

The development of stereoselective synthetic routes will be crucial if chiral centers are introduced into the molecule, for example, by branching the pentyl chain. Asymmetric catalysis could be employed to produce enantiomerically pure compounds, which is often essential for understanding the specific interactions with biological targets.

Integrated Omics Approaches in Response to this compound Analogues

To gain a deeper understanding of the biological effects of this compound analogues, future research should incorporate integrated "omics" approaches. These technologies can provide a comprehensive view of the molecular changes induced by these compounds in biological systems.

Transcriptomics , using techniques like RNA-sequencing, can reveal changes in gene expression profiles in cells or tissues treated with these compounds. This can help to identify the signaling pathways that are modulated and to uncover potential off-target effects.

Proteomics can be used to study changes in protein expression and post-translational modifications. This would provide insights into the downstream effects of target engagement and help to elucidate the mechanism of action at the protein level.

Metabolomics , the study of small molecule metabolites, can reveal alterations in metabolic pathways. This could be particularly useful for understanding the compound's effects on cellular energy metabolism or the production of signaling molecules.

By integrating data from these different omics platforms, researchers can construct a more complete picture of the pharmacological effects of this compound analogues, leading to a better understanding of their therapeutic potential and potential liabilities.

Development of Advanced Computational Models for Predictive Pharmacology

Computational modeling is a powerful tool in modern drug discovery that can accelerate the design and optimization of new therapeutic agents. For this compound and its analogues, the development of advanced computational models can provide valuable predictive insights.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. nih.gov This can help to identify the key molecular descriptors that are important for potency and selectivity, guiding the design of new compounds with improved properties.

Molecular docking simulations can be used to predict the binding mode of these compounds to their biological targets. acs.org This can provide a rationale for the observed SAR and help to design new analogues with enhanced binding affinity.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. This can provide insights into the stability of the binding interaction and the conformational changes that occur upon ligand binding.

By combining these computational approaches, it will be possible to develop predictive models for the pharmacology of this compound analogues, reducing the need for extensive and costly experimental screening.

Expanding Chemical Biology Tools Derived from the this compound Scaffold

The this compound scaffold can serve as a starting point for the development of valuable chemical biology tools. These tools can be used to probe biological systems and to better understand the function of their targets.

One avenue of research is the development of photoaffinity probes . By incorporating a photolabile group into the molecule, these probes can be used to covalently label their target protein upon photoactivation. This would allow for the unambiguous identification of the binding partners of this compound analogues.

Another area of interest is the creation of fluorescently labeled ligands . These probes can be used in fluorescence microscopy and other imaging techniques to visualize the subcellular localization of the target protein.

Furthermore, the scaffold could be used to develop bifunctional molecules , such as proteolysis-targeting chimeras (PROTACs). These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. This approach could be used to achieve a more sustained and potent pharmacological effect.

The development of such chemical biology tools will be instrumental in dissecting the complex biology of the targets of this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-pentyl-1H-indole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling indole-5-carboxylic acid derivatives with pentylamine via carbodiimide-mediated amidation (e.g., using HATU or EDCI). For example, a related compound, 5-chloro-3-pentylindole-2-carboxamide, was synthesized by activating the carboxylic acid group with HATU, followed by reaction with an amine-functionalized intermediate under anhydrous conditions . Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and solvent choice (e.g., DMF or dichloromethane). Purification via flash chromatography (ethyl acetate/hexane gradients) yields >90% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the pentyl chain (δ 0.8–1.5 ppm) and indole NH (δ ~9 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ within 0.001 Da of theoretical). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% threshold for biological assays) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Target-specific assays (e.g., enzyme inhibition) require recombinant protein expression and kinetic analysis. For lipid-lowering studies (a common application of indole carboxamides), use Triton WR-1339-induced hyperlipidemia in rat models, comparing treated vs. control groups for total cholesterol and triglycerides. Include positive controls (e.g., atorvastatin) and validate results via ANOVA with post-hoc tests (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Methodological Answer : Systematic modifications to the indole core (e.g., halogenation at position 5) or pentyl chain (branching, substitution with heteroatoms) can enhance potency. For example, 5-fluoro analogs showed improved lipid-lowering activity by 40% compared to unsubstituted derivatives . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like HMG-CoA reductase. Validate hypotheses via iterative synthesis and testing .

Q. How should researchers address contradictory data in pharmacological evaluations (e.g., in vivo efficacy vs. in vitro inactivity)?

- Methodological Answer : Contradictions may arise from metabolic activation or off-target effects. Conduct metabolite profiling (LC-MS/MS) to identify active intermediates. Use knockout models (e.g., CRISPR-modified cell lines) to confirm target specificity. Cross-reference pharmacokinetic data (Cₘₐₓ, t₁/₂) with in vitro IC₅₀ values to resolve discrepancies .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer : Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) enhance aqueous solubility. For bioavailability, micronization (jet milling) reduces particle size to <10 µm, increasing surface area. Pharmacokinetic studies in rodents (oral vs. intravenous administration) quantify bioavailability (F%) and guide formulation adjustments .

Q. How can mechanistic studies elucidate the compound’s interaction with lipid metabolism pathways?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of liver tissues from treated models identifies differentially expressed genes (e.g., SREBP-1c, PPARα). Pair this with Western blotting to quantify protein levels (e.g., LDL receptor). Use radiolabeled tracers (¹⁴C-acetate) to track lipid synthesis rates in hepatocytes .

Data Presentation and Validation

Q. What frameworks ensure rigorous experimental design and data interpretation?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For data analysis, use tiered presentation: highlight key findings (e.g., dose-response curves) in the main text and detailed protocols in appendices. Cross-reference tables summarizing IC₅₀ values, statistical significance (p-values), and replication status across studies .

Q. How should researchers validate synthetic yields and purity benchmarks?

- Methodological Answer : Report yields as mean ± SD from ≥3 independent syntheses. Use orthogonal methods: compare HPLC purity with elemental analysis (e.g., ≤0.4% deviation from theoretical C/H/N content). For critical intermediates, single-crystal X-ray diffraction provides definitive structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products